

Application Notes and Protocols for GC373 In Vitro Antiviral Assays

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Compound of Interest

Compound Name: GC373

Cat. No.: B3098307

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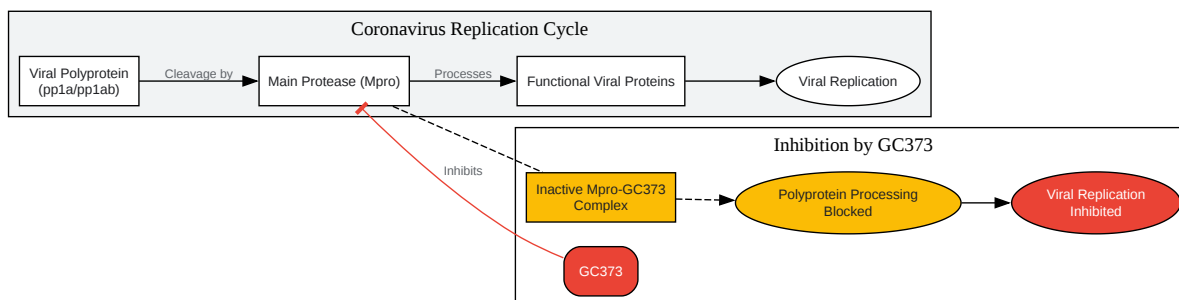
For Researchers, Scientists, and Drug Development Professionals

Introduction

GC373 is a potent, broad-spectrum inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), of many coronaviruses, including SARS-CoV-2.[1][2] Mpro is a viral cysteine protease essential for the replication of coronaviruses, as it is responsible for cleaving the viral polyproteins into functional proteins.[1] By inhibiting Mpro, **GC373** effectively blocks viral replication. This document provides detailed protocols for key in vitro assays to evaluate the antiviral activity of **GC373**.

Mechanism of Action

GC373 is a competitive inhibitor that covalently binds to the catalytic cysteine residue (Cys145) in the active site of Mpro. This reversible covalent modification blocks the substrate-binding pocket and inhibits the proteolytic activity of the enzyme, thereby preventing the processing of the viral polyprotein and halting viral replication.



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Caption: Mechanism of action of **GC373** in inhibiting coronavirus replication.

Data Presentation

The following tables summarize the quantitative data for the antiviral activity and cytotoxicity of **GC373** against SARS-CoV-2.

Table 1: In Vitro Inhibitory Activity of **GC373** against SARS-CoV-2 Main Protease (Mpro)

Assay Type	Parameter	Value (μM)	Reference
Mpro Inhibition Assay	IC50	0.40 ± 0.05	[2]

Table 2: Antiviral Activity and Cytotoxicity of **GC373**

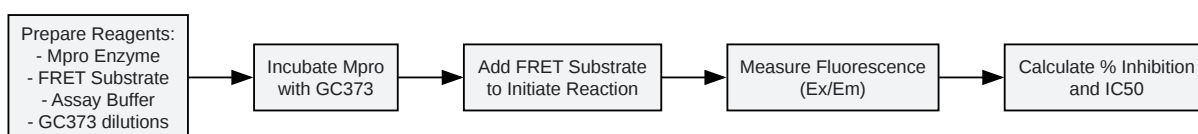
Virus	Cell Line	Parameter	Value (μM)	Reference
SARS-CoV-2	Vero E6	EC50	1.5	[2]
SARS-CoV-2	Vero E6	CC50	>200	[2]
SARS-CoV-2	A549	CC50	>200	[2]

Experimental Protocols

Mpro Fluorescence Resonance Energy Transfer (FRET)-Based Inhibition Assay

This assay measures the ability of **GC373** to inhibit the enzymatic activity of recombinant Mpro using a fluorogenic substrate.

Workflow:



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Caption: Workflow for the Mpro FRET-based inhibition assay.

Materials:

- Recombinant SARS-CoV-2 Mpro
- FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
- Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- **GC373**
- DMSO
- Black, low-binding 96-well plates
- Fluorescence plate reader

Protocol:

- Prepare a stock solution of **GC373** in DMSO and create a serial dilution series in Assay Buffer.
- In a 96-well plate, add 50 μ L of Mpro enzyme solution (e.g., 0.4 μ mol/L in Assay Buffer) to each well.
- Add 2 μ L of the diluted **GC373** or DMSO (for control wells) to the corresponding wells.
- Incubate the plate at 37°C for 30 minutes.
- Prepare the FRET substrate solution (e.g., 5 μ mol/L in Assay Buffer).
- Initiate the enzymatic reaction by adding 50 μ L of the FRET substrate solution to each well.
- Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) at regular intervals (e.g., every minute for 15-30 minutes) using a fluorescence plate reader.
- Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).
- Determine the percent inhibition for each **GC373** concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the **GC373** concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cytotoxicity Assay (CellTiter-Glo®)

This assay determines the concentration of **GC373** that is toxic to host cells.

Workflow:



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Caption: Workflow for the cytotoxicity assay.

Materials:

- Vero E6 or A549 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- **GC373**
- DMSO
- White, clear-bottom 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Protocol:

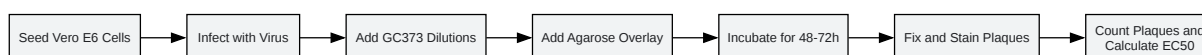
- Seed Vero E6 or A549 cells into a 96-well plate at a density of 5×10^3 cells/well and incubate overnight.
- Prepare a serial dilution of **GC373** in complete growth medium. The final DMSO concentration should be kept below 0.5%.
- Remove the old medium from the cells and add 100 µL of the medium containing the diluted **GC373** or vehicle control (DMSO).
- Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the **GC373** concentration and determine the CC50 value.

Plaque Reduction Assay

This assay quantifies the ability of **GC373** to inhibit the production of infectious virus particles.

Workflow:



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Caption: Workflow for the plaque reduction assay.

Materials:

- Vero E6 cells
- SARS-CoV-2 virus stock
- Complete growth medium
- **GC373**
- DMSO
- Low-melting-point agarose
- Formaldehyde
- Crystal violet staining solution
- 6-well or 12-well plates

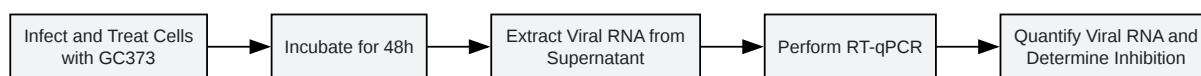
Protocol:

- Seed Vero E6 cells in 6-well or 12-well plates and grow to confluence.
- Prepare serial dilutions of **GC373** in infection medium (e.g., DMEM with 2% FBS).
- Infect the cell monolayers with SARS-CoV-2 at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).
- Incubate for 1 hour at 37°C to allow for viral adsorption.
- Remove the virus inoculum and wash the cells with PBS.
- Add the medium containing the serially diluted **GC373** to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
- Prepare a 1.6% solution of low-melting-point agarose and mix it 1:1 with 2x DMEM containing 4% FBS.
- Overlay the cells with this agarose mixture.
- Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, until plaques are visible.
- Fix the cells by adding 10% formaldehyde to each well and incubating for at least 4 hours.
- Carefully remove the agarose overlay.
- Stain the cells with 0.5% crystal violet solution for 15-20 minutes.
- Gently wash the wells with water and allow them to dry.
- Count the number of plaques in each well.
- Calculate the percentage of plaque inhibition for each **GC373** concentration compared to the virus control.
- Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Viral Yield Reduction Assay (RT-qPCR)

This assay measures the reduction in viral RNA production in the presence of **GC373**.

Workflow:



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Caption: Workflow for the viral yield reduction assay.

Materials:

- Vero E6 cells
- SARS-CoV-2 virus stock
- **GC373**
- Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
- RT-qPCR master mix
- Primers and probe specific for a SARS-CoV-2 gene (e.g., N gene)
- RT-qPCR instrument

Protocol:

- Seed Vero E6 cells in a suitable plate format (e.g., 24-well plate) and grow to confluence.
- Infect the cells with SARS-CoV-2 at a low MOI (e.g., 0.01).
- After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of **GC373**.

- Incubate the plates for 48 hours at 37°C.
- Collect the cell culture supernatants.
- Extract viral RNA from the supernatants using a commercial viral RNA extraction kit according to the manufacturer's instructions.
- Perform one-step RT-qPCR using primers and a probe targeting a specific viral gene.
 - Example RT-qPCR cycling conditions:
 - Reverse transcription: 50°C for 10 minutes
 - Initial denaturation: 95°C for 2 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 30 seconds
- Generate a standard curve using a known quantity of viral RNA to quantify the viral copy number in each sample.
- Calculate the percentage of reduction in viral RNA yield for each **GC373** concentration compared to the untreated virus control.

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References

- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

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